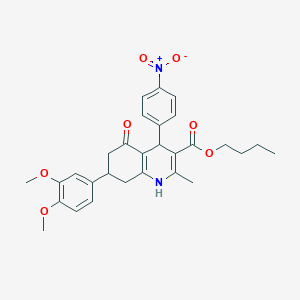

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a butyl ester group at position 3, a 3,4-dimethoxyphenyl substituent at position 7, a 4-nitrophenyl group at position 4, and a methyl group at position 2.

特性

分子式 |

C29H32N2O7 |

|---|---|

分子量 |

520.6 g/mol |

IUPAC名 |

butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H32N2O7/c1-5-6-13-38-29(33)26-17(2)30-22-14-20(19-9-12-24(36-3)25(16-19)37-4)15-23(32)28(22)27(26)18-7-10-21(11-8-18)31(34)35/h7-12,16,20,27,30H,5-6,13-15H2,1-4H3 |

InChIキー |

ZNQGWHGUONTQQI-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

製品の起源 |

United States |

準備方法

7-(3,4-ジメトキシフェニル)-2-メチル-4-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸ブチルの合成は、多成分反応によって達成できます。一般的な方法の1つは、アルデヒド、マロンニトリル、ヒドラジン、および4,4-ジメチル-3-オキソペンタンニトリルの反応を含みます 。このワンポット反応は、レジオ選択的かつ化学選択的であり、目的のヘキサヒドロキノリン誘導体の形成につながります。反応条件は、通常、適切な溶媒と触媒の使用を伴い、反応を促進します。

化学反応の分析

科学研究への応用

7-(3,4-ジメトキシフェニル)-2-メチル-4-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸ブチルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: その誘導体は、抗菌剤および抗がん剤として潜在的な可能性を示しています.

医学: この化合物の構造により、新しい医薬品の開発につながる可能性のある修飾が可能です。

産業: 特定の化学的特性を持つ材料の製造に使用できます。

科学的研究の応用

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

Industry: It can be used in the production of materials with specific chemical properties.

作用機序

類似化合物の比較

類似の化合物には、芳香環上に異なる置換基を持つ他のヘキサヒドロキノリン誘導体などがあります。例えば、3,4-ジメトキシフェネチルアミンは、類似の構造的特徴を持つ関連化合物です。7-(3,4-ジメトキシフェニル)-2-メチル-4-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸ブチルは、異なる化学的および生物学的特性を付与する官能基の特定の組み合わせのために、ユニークです。

類似化合物との比較

Comparison with Similar Hexahydroquinoline Derivatives

Hexahydroquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns and ester groups. Below is a detailed comparison:

Structural Variations and Electronic Effects

- Ethyl esters (): Moderate lipophilicity, balancing solubility and bioavailability. Benzyl/cyclohexyl esters (): Increase steric bulk, possibly affecting binding interactions in biological systems.

- Aromatic Substituents: 4-Nitrophenyl (target compound): Strong electron-withdrawing effect, likely enhancing reactivity in electrophilic substitutions or charge-transfer interactions . 3,4-Dimethoxyphenyl (target compound): Electron-donating groups may stabilize radical intermediates or improve metabolic stability . Hydroxy/methoxy phenyls (): Polar groups that improve solubility but may reduce metabolic stability due to susceptibility to phase II conjugation .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Key Research Findings

- Substituent Position Matters : The 3,4-dimethoxy and 4-nitro groups in the target compound create a unique electronic environment, distinguishing it from analogs with single substituents (e.g., ’s 4-methoxyphenyl) .

- Ester Chain Length : Butyl esters (target, ) may prolong half-life in biological systems compared to methyl/ethyl esters due to reduced hydrolysis rates .

- Synergistic Effects : Combining electron-donating (methoxy) and withdrawing (nitro) groups could enable dual functionality in catalysis or drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with a Hantzsch-type cyclization. Key steps include:

- Cyclization : Reacting 3,4-dimethoxybenzaldehyde, 4-nitroacetophenone, and β-keto esters (e.g., butyl acetoacetate) with ammonium acetate in ethanol under reflux (70–80°C) for 12–24 hours .

- Catalyst Optimization : Acidic (e.g., HCl) or basic (e.g., piperidine) catalysts can alter regioselectivity; basic conditions favor higher yields (~65%) but may reduce purity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaryl intermediates, while ethanol improves cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating >95% pure product .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range). C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons .

- FTIR : Key peaks include C=O (1670–1700 cm), NO (1520–1350 cm), and aromatic C-H stretching (3050–3100 cm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the hexahydroquinoline core geometry, particularly the chair conformation of the cyclohexene ring .

Q. What are the critical factors in optimizing the reaction workup and purification for this compound?

- Methodological Answer :

- Workup : Neutralize excess acid/base post-reaction to prevent decomposition. Use ice-cold ethanol to precipitate impurities while retaining the product in solution .

- Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 7:3) to separate nitroaryl byproducts. TLC monitoring (Rf ~0.4 under same conditions) ensures purity .

- Crystallization : Slow cooling of saturated ethanol solutions yields well-defined crystals, reducing amorphous impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Solutions include:

- Standardized Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., MTT assay incubation times) to enable cross-study comparisons .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to validate binding kinetics .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or incubation temperature .

Q. What computational strategies are recommended for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., COX-2 or EGFR). Focus on the nitro group’s electron-withdrawing effects and methoxy substituent’s hydrophobic interactions .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .

- QM/MM Hybrid Methods : Combine quantum mechanics (for nitroaryl interactions) and molecular mechanics (for protein backbone) to refine binding energy calculations .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound's derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) and test bioactivity .

- In Silico SAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate electrostatic/hydrophobic fields with activity trends .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the nitro group) using tools like PharmaGist .

Q. What are the challenges in characterizing the stereochemistry of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Centers : The hexahydroquinoline core has multiple stereocenters (C4, C7). Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers .

- X-ray Crystallography : Resolve absolute configuration via heavy-atom substitution (e.g., selenium derivatives) or anomalous dispersion methods .

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry by comparing experimental and computed VCD spectra for enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。